molecular formula C13H17N3O2 B2845023 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide CAS No. 923216-32-4

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide

Cat. No.: B2845023
CAS No.: 923216-32-4
M. Wt: 247.298
InChI Key: QHBJMFUVXNZJCI-UHFFFAOYSA-N
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Description

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyimino group and an acetamide moiety attached to a phenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the piperidine derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the hydroxyimino-piperidine intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under heating conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The acetamide moiety can interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide: Similar structure but with a methyl group instead of a phenyl group.

    2-[4-(hydroxyimino)piperidin-1-yl]-N-benzylacetamide: Contains a benzyl group instead of a phenyl group.

    2-[4-(hydroxyimino)piperidin-1-yl]-N-ethylacetamide: Features an ethyl group in place of the phenyl group.

Uniqueness

2-[4-(hydroxyimino)piperidin-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its interaction with aromatic systems in biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2-(4-hydroxyiminopiperidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(14-11-4-2-1-3-5-11)10-16-8-6-12(15-18)7-9-16/h1-5,18H,6-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBJMFUVXNZJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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